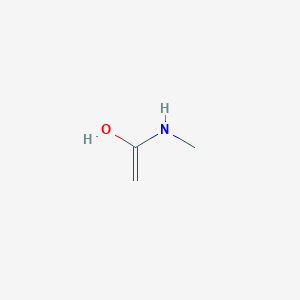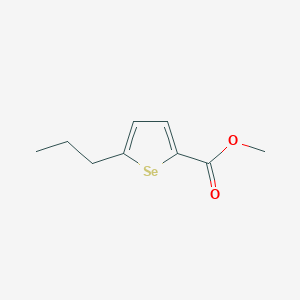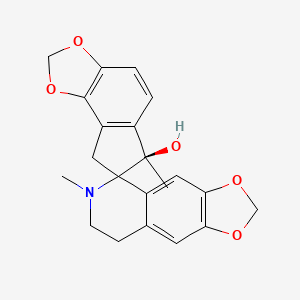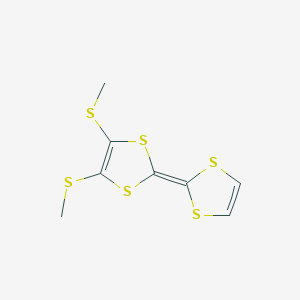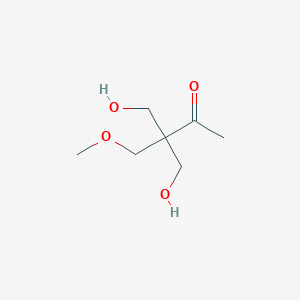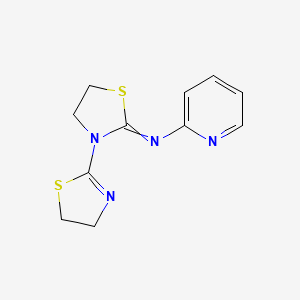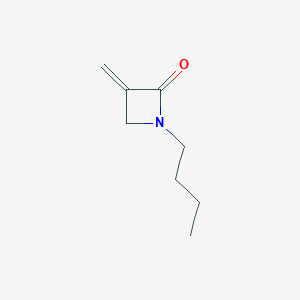
2-Azetidinone, 1-butyl-3-methylene-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Azetidinone, 1-butyl-3-methylene-: is a four-membered lactam, also known as a β-lactam. This compound is part of the azetidine family, which is characterized by a nitrogen atom in a four-membered ring. The presence of the methylene group at the third position and the butyl group at the first position makes this compound unique. β-lactams are significant in medicinal chemistry due to their role as the core structure in many antibiotics, including penicillins and cephalosporins .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azetidinone, 1-butyl-3-methylene- can be achieved through various methods. One common approach involves the cyclization of appropriate precursors. For instance, the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols can yield 1,3-disubstituted azetidines . Another method includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation .
Industrial Production Methods: Industrial production of azetidines often involves the use of efficient and scalable methods. For example, the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate can rapidly provide bis-functionalized azetidines . This method allows for the preparation of azetidines bearing various functional groups, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 2-Azetidinone, 1-butyl-3-methylene- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen or carbon atoms of the azetidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or organometallic reagents can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted azetidines .
Aplicaciones Científicas De Investigación
2-Azetidinone, 1-butyl-3-methylene- has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Azetidinone, 1-butyl-3-methylene- involves its interaction with specific molecular targets. The β-lactam ring is known to inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins, which are essential for cell wall construction. This inhibition leads to the weakening of the bacterial cell wall and ultimately causes cell lysis . The methylene and butyl groups may influence the compound’s binding affinity and specificity towards different targets.
Comparación Con Compuestos Similares
2-Azetidinone: The parent compound without the butyl and methylene substituents.
1-Butyl-2-azetidinone: Similar structure but lacks the methylene group.
3-Methylene-2-azetidinone: Similar structure but lacks the butyl group.
Uniqueness: 2-Azetidinone, 1-butyl-3-methylene- is unique due to the presence of both the butyl and methylene groups. These substituents can significantly affect the compound’s chemical reactivity, biological activity, and physical properties compared to its analogs .
Propiedades
Número CAS |
113437-04-0 |
|---|---|
Fórmula molecular |
C8H13NO |
Peso molecular |
139.19 g/mol |
Nombre IUPAC |
1-butyl-3-methylideneazetidin-2-one |
InChI |
InChI=1S/C8H13NO/c1-3-4-5-9-6-7(2)8(9)10/h2-6H2,1H3 |
Clave InChI |
WILZAJBPYJECEJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1CC(=C)C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


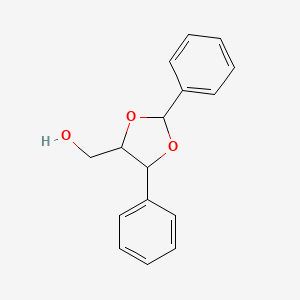
![N-(2,5-Dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)acetamide](/img/structure/B14296530.png)
![Bis(4-pentylbicyclo[2.2.2]octan-1-yl) 9b,12c-dihydroperylene-3,9-dicarboxylate](/img/structure/B14296534.png)
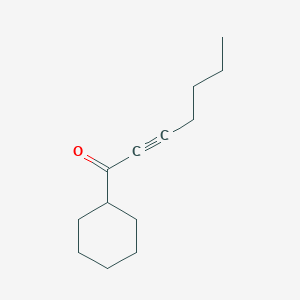
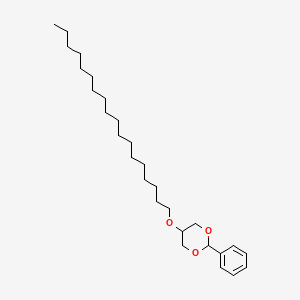
![1-Phenyl-2-[(2-phenyl-2-sulfanylethenyl)sulfanyl]ethane-1-thione](/img/structure/B14296563.png)
![Benzene, [4-(trifluoromethyl)-4-pentenyl]-](/img/structure/B14296571.png)
silane](/img/structure/B14296575.png)
